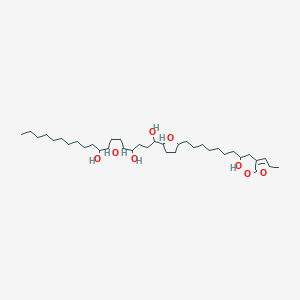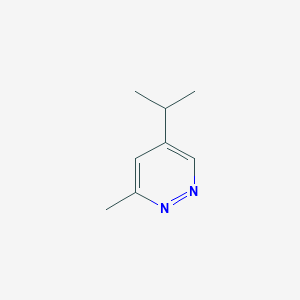
5-Isopropyl-3-methylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-3-methylpyridazine is a heterocyclic compound that has gained significant interest in the field of scientific research due to its unique chemical and biological properties. This compound is a derivative of pyridazine, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. 5-Isopropyl-3-methylpyridazine is widely studied for its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-3-methylpyridazine is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and enzymes, which are responsible for causing inflammation and pain. It may also work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
Studies have shown that 5-Isopropyl-3-methylpyridazine has a low toxicity profile and does not cause any significant adverse effects on the body. It has been found to be well-tolerated by animals and humans alike. This compound has been shown to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Isopropyl-3-methylpyridazine in lab experiments is its low toxicity profile. This makes it a safe and reliable compound to work with. Additionally, its unique chemical and biological properties make it a versatile compound that can be used in a variety of experiments. However, one of the limitations of using this compound is its high cost of production, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the study of 5-Isopropyl-3-methylpyridazine. One potential area of research is the development of new pharmaceuticals based on this compound. Its anti-inflammatory and analgesic properties make it a promising candidate for the treatment of various inflammatory diseases such as arthritis and Crohn's disease. Another area of research is the development of new antimicrobial agents based on this compound. Its potent antimicrobial properties make it a potential candidate for the development of new antibiotics to combat drug-resistant bacteria.
Conclusion:
In conclusion, 5-Isopropyl-3-methylpyridazine is a unique compound that has gained significant interest in the field of scientific research. Its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science make it a versatile compound that can be used in a variety of experiments. The synthesis of this compound has been extensively studied and optimized to improve its efficiency and reduce the cost of production. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 5-Isopropyl-3-methylpyridazine involves the reaction of 3,6-dimethyl-1,2-dihydropyridazine-4-carboxylic acid with isopropylamine in the presence of a suitable catalyst. The reaction takes place under mild conditions and produces high yields of the desired product. The synthesis of this compound has been extensively studied and optimized to improve its efficiency and reduce the cost of production.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-3-methylpyridazine has been extensively studied for its potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been found to possess antimicrobial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
135216-82-9 |
|---|---|
Produktname |
5-Isopropyl-3-methylpyridazine |
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
3-methyl-5-propan-2-ylpyridazine |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-4-7(3)10-9-5-8/h4-6H,1-3H3 |
InChI-Schlüssel |
KLVLMZHNIICRKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=N1)C(C)C |
Kanonische SMILES |
CC1=CC(=CN=N1)C(C)C |
Synonyme |
Pyridazine, 3-methyl-5-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



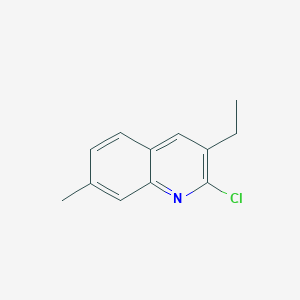
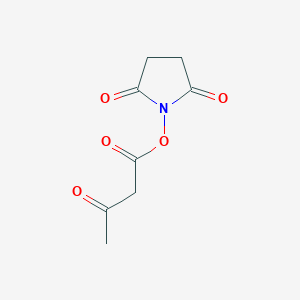
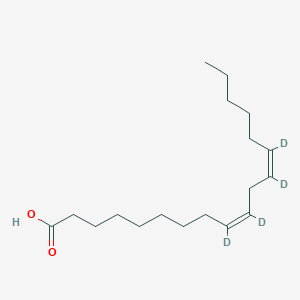
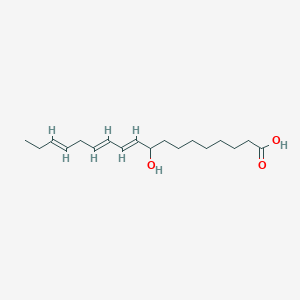
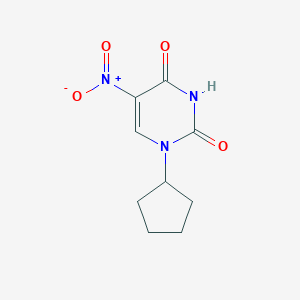
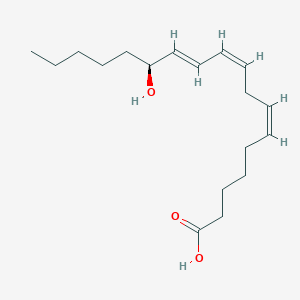
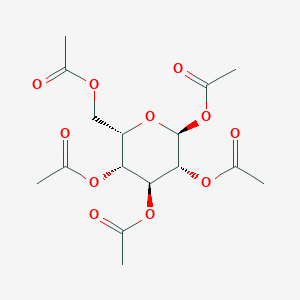
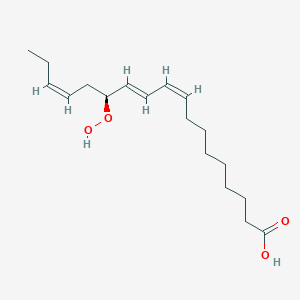
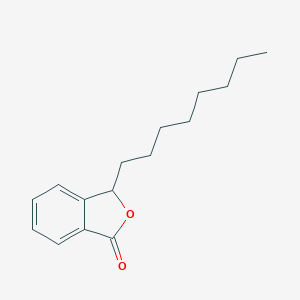
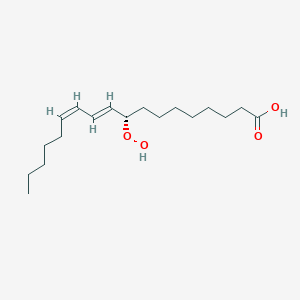
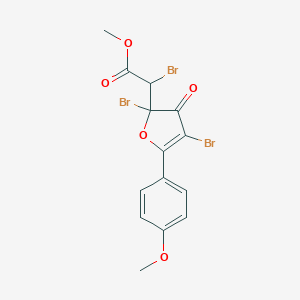
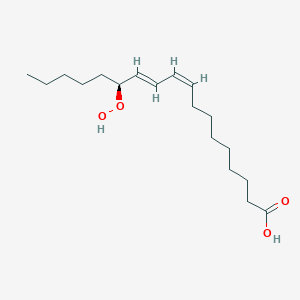
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)
